(S)-alpha-methylserotonin
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Overview
Description
(S)-alpha-methylserotonin is an alpha-methylserotonin. It is an enantiomer of a (R)-alpha-methylserotonin.
Scientific Research Applications
1. Neuropharmacological Effects
(S)-alpha-methylserotonin, when administered to experimental animals, results in the formation of cerebral alpha-methylserotonin, which can substitute for serotonin in various behavioral and functional tests. This suggests its potential as a substitute for serotonin in disorders where serotonin is deficient (Sourkes, 1991).
2. Impact on Brain Serotonin Synthesis
Alpha-methyltryptophan, a precursor of alpha-methylserotonin, has been shown to affect serotonin synthesis and degradation in the brain. Its administration leads to increased concentrations of alpha-methylserotonin, influencing the natural serotonin levels (Roberge, Missala, & Sourkes, 1972).
3. Interaction with Serotonin Receptors
Alpha-methylserotonin exhibits interaction with various serotonin receptor subtypes, which has implications in pharmacological studies. Its binding profiles suggest it acts as a mixed 5-HT1/5-HT2 agonist (Ismaiel, Titeler, Miller, Smith, & Glennon, 1990).
4. Effects on Vascular and Nonvascular Smooth Muscle
Alpha-methylserotonin and DOI, both agonists at 5-HT2 receptors, have been studied for their contractile activities in various smooth muscle preparations, indicating a role in vascular activities mediated by 5-HT2 receptors (Cohen, Johnson, Schenck, Susemichel, Wainscott, Robertson, & Nelson, 1993).
5. Involvement in Itch-Associated Responses
Alpha-methylserotonin's role in itch-associated responses has been investigated, suggesting that it may activate cutaneous 5-HT2 receptors, leading to scratching behaviors in animal models (Yamaguchi, Nagasawa, Satoh, & Kuraishi, 1999).
6. Investigating Brain Serotonin Synthesis
Alpha-methyl-L-tryptophan, a precursor to alpha-methylserotonin, has been used in positron emission tomography (PET) studies to measure serotonin synthesis in the human brain, providing insights into various neurological and psychiatric conditions (Young, Leyton, & Benkelfat, 1999).
properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-[(2S)-2-aminopropyl]-1H-indol-5-ol |
InChI |
InChI=1S/C11H14N2O/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11/h2-3,5-7,13-14H,4,12H2,1H3/t7-/m0/s1 |
InChI Key |
LYPCGXKCQDYTFV-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CNC2=C1C=C(C=C2)O)N |
SMILES |
CC(CC1=CNC2=C1C=C(C=C2)O)N |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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